1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Scientific Research Applications
1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its potential effects on various biological systems, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as the histamine h1 receptor and PARP1 . These targets play crucial roles in various biological processes, including immune response and DNA repair, respectively.
Mode of Action
For instance, a related compound was found to inhibit the catalytic activity of PARP1 .
Biochemical Pathways
For example, the inhibition of PARP1 can affect the DNA repair pathway .
Result of Action
For instance, a related compound was found to increase the phosphorylation of H2AX in MCF-7 cells , which is a marker of DNA damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-(2-chlorophenyl)ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The chlorine atom can be substituted with other functional groups to create new compounds with potentially different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in a variety of new compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine that is structurally related to 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one. It is used to treat allergies and has a similar mechanism of action.
Hydroxyzine: Another antihistamine that is a precursor to cetirizine. It is used to treat anxiety and allergies.
Meclizine: A piperazine derivative used to treat motion sickness and vertigo.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potentially different biological activities.
Properties
IUPAC Name |
1-[4-[2-(2-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-4-2-3-5-13(12)15/h2-5,14,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJFADQILFLTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.